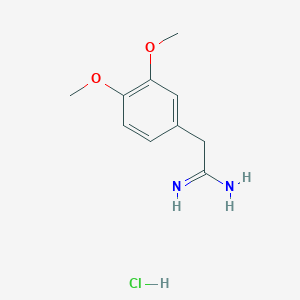

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

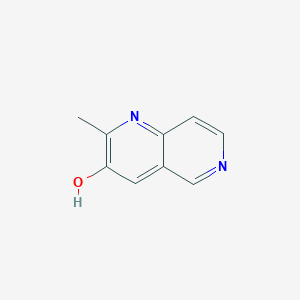

The synthesis of related compounds involves condensation reactions and the use of acetic acid as a solvent or catalyst. For example, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid . Similarly, the precursor for another compound was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid . These methods suggest that acetic acid is a common reagent in the synthesis of compounds with dimethoxyphenyl groups.

Molecular Structure Analysis

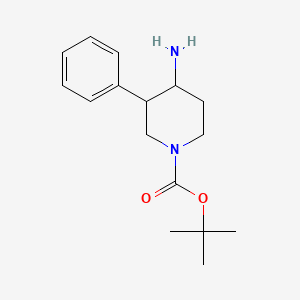

The molecular structure of related compounds shows significant dihedral angles between the aromatic rings and the core structure of the molecules. For instance, in the quinoxaline derivative, the chlorophenyl and dimethoxyphenyl rings make dihedral angles of 78.45° and 35.60°, respectively, with the quinoxaline unit . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride. However, the synthesis of related compounds involves reactions such as condensation and Thia-Michael addition, which are common in the formation of heterocyclic and aromatic compounds . These reactions typically require precise conditions and catalysts to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the papers. However, the determination of the structure of related compounds by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these methods could be used to analyze the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride . Additionally, the docking of a compound into the active site of a bacterial enzyme indicates potential biological activity, which could be relevant for the analysis of the physical and chemical properties of similar compounds .

properties

IUPAC Name |

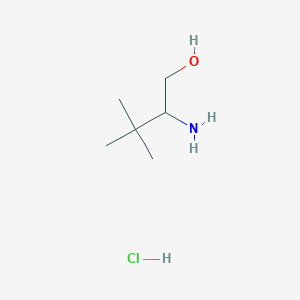

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKKPUQRMWDLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

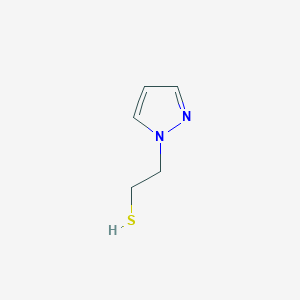

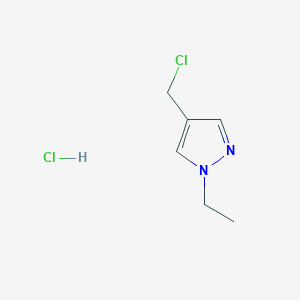

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)